molecular formula C17H25NO3 B6297579 tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate CAS No. 2227197-33-1

tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate

Cat. No.: B6297579
CAS No.: 2227197-33-1
M. Wt: 291.4 g/mol
InChI Key: GEWPFVRZMVMRHZ-CFVMTHIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate typically involves the reaction of tert-butyl 4-aminotetrahydrofuran-3-carboxylate with (1S)-1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
  • tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
  • tert-butyl cis-4-[[(1R)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The cis configuration and the presence of the (1S)-1-phenylethyl group contribute to its distinct properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4/h5-9,12,14-15,18H,10-11H2,1-4H3/t12-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWPFVRZMVMRHZ-CFVMTHIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@H]2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.